![molecular formula C12H12F3NO3 B5619452 4-(hydroxymethyl)-3-[2-(trifluoromethyl)benzyl]-1,3-oxazolidin-2-one](/img/structure/B5619452.png)
4-(hydroxymethyl)-3-[2-(trifluoromethyl)benzyl]-1,3-oxazolidin-2-one
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Overview
Description
Synthesis Analysis
The synthesis of 4-(hydroxymethyl)-3-[2-(trifluoromethyl)benzyl]-1,3-oxazolidin-2-one derivatives can be achieved through various methods. One approach involves the intramolecular cyclization of glycidyl carbamate derivatives catalyzed by bicyclic guanidine under mild conditions, which is also applicable to multifunctional compounds, providing bi- and tri-functional alcohols with oxazolidinone moieties (Yoshida & Endo, 2021). Another method describes the synthesis of 4-hydroxymethyl 2-oxazolidinones from 3-benzyloxazolidin-2-one, highlighting the base-induced dimerization process to obtain the title compound, which features hydrogen-bonded dimers involving the hydroxyl OH and amide carbonyl (Aitken, Logan, & Slawin, 2022).
Molecular Structure Analysis
The molecular structure of related oxazolidinone compounds has been determined through various methods, including single-crystal X-ray analysis, which revealed specific motifs and stacking columns, providing insights into the molecular organization and potential applications in organic light-emitting devices and nonlinear optical materials (Kumari, Varghese, & George, 2016).
Chemical Reactions and Properties
Oxazolidinone derivatives participate in various chemical reactions, including cycloaddition reactions and transformations into different functional groups. For example, a novel [3 + 2] cycloaddition reaction between in situ formed azaoxyallyl cations and aldehydes has been developed, allowing the rapid formation of oxazolidin-4-ones (Zhang, Yang, Yao, & Lin, 2016).
Physical Properties Analysis
The physical properties of oxazolidinone derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. Detailed studies on photophysical properties, including absorption and fluorescence in various solvents, have been conducted to explore their potential applications (Kumari, Varghese, & George, 2016).
properties
IUPAC Name |
4-(hydroxymethyl)-3-[[2-(trifluoromethyl)phenyl]methyl]-1,3-oxazolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO3/c13-12(14,15)10-4-2-1-3-8(10)5-16-9(6-17)7-19-11(16)18/h1-4,9,17H,5-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIBFLVKKAXVRGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C(=O)O1)CC2=CC=CC=C2C(F)(F)F)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Hydroxymethyl)-3-[2-(trifluoromethyl)benzyl]-1,3-oxazolidin-2-one |
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